(4-Ethoxy-2,6-difluorophenyl)methanol

説明

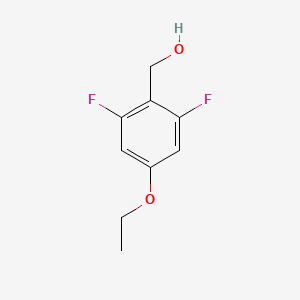

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-ethoxy-2,6-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBOKVWHRGLKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623502 | |

| Record name | (4-Ethoxy-2,6-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438050-23-8 | |

| Record name | (4-Ethoxy-2,6-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Methodologies of 4 Ethoxy 2,6 Difluorophenyl Methanol

The synthesis of substituted benzylic alcohols like (4-Ethoxy-2,6-difluorophenyl)methanol involves creating a hydroxyl-bearing methylene (B1212753) group attached to an aromatic ring. Key strategies to achieve this include direct oxidation of a benzylic C-H bond or the construction of the crucial carbon-carbon bond adjacent to the aromatic system.

Reactivity and Transformational Chemistry of 4 Ethoxy 2,6 Difluorophenyl Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol functional group is a versatile site for a variety of chemical transformations. Its benzylic position—adjacent to the aromatic ring—enhances its reactivity in certain reactions, such as oxidation and nucleophilic substitution, due to the ability of the phenyl ring to stabilize reaction intermediates.

Selective Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol moiety of (4-Ethoxy-2,6-difluorophenyl)methanol can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to 4-ethoxy-2,6-difluorobenzaldehyde (B1421185) requires mild oxidizing agents that can stop the reaction at the aldehyde stage without further oxidation. youtube.com Reagents such as Pyridinium Chlorochromate (PCC) are commonly employed for this type of selective transformation. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent the formation of the gem-diol intermediate, which would be susceptible to over-oxidation.

For the synthesis of 4-ethoxy-2,6-difluorobenzoic acid, stronger oxidizing agents are necessary. youtube.comgoogle.com Reagents like potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from CrO₃ and H₂SO₄, also known as the Jones reagent), or even catalytic systems like 4-acetamido-TEMPO (ACT) with a co-oxidant can effectively convert the primary alcohol all the way to the carboxylic acid. researchgate.net These reactions are often performed in aqueous or mixed-solvent systems.

| Target Product | Typical Reagent(s) | Reaction Type |

|---|---|---|

| 4-Ethoxy-2,6-difluorobenzaldehyde | Pyridinium Chlorochromate (PCC) | Selective Oxidation |

| 4-Ethoxy-2,6-difluorobenzoic acid | Potassium Permanganate (KMnO₄) | Strong Oxidation |

| 4-Ethoxy-2,6-difluorobenzoic acid | Chromic Acid (Jones Reagent) | Strong Oxidation |

Nucleophilic Substitutions and Derivatizations (e.g., Halogenation)

The hydroxyl group of an alcohol is a poor leaving group. Therefore, to facilitate nucleophilic substitution, it must first be converted into a better leaving group. For benzylic alcohols like this compound, this is commonly achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to synthesize the corresponding benzyl (B1604629) halides. masterorganicchemistry.comyoutube.com

These reactions typically proceed via an Sₙ2 mechanism for primary alcohols. youtube.com The alcohol's oxygen atom first attacks the electrophilic center (sulfur or phosphorus), forming an intermediate that makes the hydroxyl group a good leaving group (e.g., a chlorosulfite or phosphite (B83602) ester). A halide ion, generated in situ, then acts as a nucleophile, attacking the benzylic carbon and displacing the leaving group to form the (4-ethoxy-2,6-difluorobenzyl) halide. masterorganicchemistry.com The use of these reagents is generally preferred over strong hydrohalic acids (like HBr or HCl) as it minimizes the risk of carbocation rearrangements, although this is not a concern for this specific primary alcohol. masterorganicchemistry.com

Esterification and Etherification Reactions

The hydroxyl group of this compound readily participates in esterification and etherification reactions.

Esterification: Esters can be synthesized through the reaction of the alcohol with a carboxylic acid or its derivatives (such as acid chlorides or anhydrides). The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. More reactive acylating agents like acid chlorides or anhydrides can form esters under milder conditions, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. organic-chemistry.org Catalytic methods using various reagents have been developed to promote these transformations efficiently. rsc.orgresearchgate.net

Etherification: The synthesis of ethers from this compound can be accomplished through several routes. The Williamson ether synthesis, a common method, would involve deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, various catalytic methods exist for the direct dehydrative etherification of benzylic alcohols, often using acid catalysts or transition metal complexes. organic-chemistry.orgresearchgate.netacs.org These reactions can be used to form both symmetrical ethers (by reacting the alcohol with itself) or unsymmetrical ethers (by reacting it with a different alcohol). researchgate.net

Reactivity of the Substituted Aromatic Ring

The reactivity of the aromatic ring in this compound towards electrophilic substitution is dictated by the combined electronic effects of the ethoxy and fluoro substituents.

Influence of Fluoro and Ethoxy Groups on Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The substituents already present on the ring determine both the rate of reaction and the position of the incoming electrophile. chemistrytalk.orgorganicchemistrytutor.com

Ethoxy Group (-OCH₂CH₃): The oxygen atom of the ethoxy group has lone pairs of electrons that it can donate into the aromatic π-system through resonance (a +M effect). This effect significantly increases the electron density of the ring, particularly at the ortho and para positions. Although oxygen is also electronegative and withdraws electron density inductively (-I effect), the resonance effect is dominant. Therefore, the ethoxy group is a strong activating group and an ortho, para-director. libretexts.org

Fluoro Groups (-F): Halogens like fluorine are unusual substituents. Due to their high electronegativity, they strongly withdraw electron density from the ring via the inductive effect (-I effect), making the ring less reactive towards electrophiles. csbsju.edu However, they also possess lone pairs that can be donated through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. wikipedia.org For fluorine, the -I effect generally outweighs the +M effect, making it a deactivating group, but it remains an ortho, para-director. libretexts.orgwikipedia.org

In this compound, the powerful ortho, para-directing influence of the activating ethoxy group at position 4 dominates. The two available positions ortho to the ethoxy group are positions 3 and 5. The fluorine atoms at positions 2 and 6 also direct ortho and para. The position para to the fluorine at C2 is C5, and the position para to the fluorine at C6 is C3. Thus, all substituents direct incoming electrophiles to the 3 and 5 positions. These positions are electronically activated by the ethoxy group and are the most likely sites for substitution in reactions like nitration, halogenation, or Friedel-Crafts reactions.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Ethoxy (-OEt) | 4 | Activating (+M > -I) | Ortho, Para (to positions 3, 5, 2, 6) |

| Fluoro (-F) | 2 | Deactivating (-I > +M) | Ortho, Para (to positions 1, 3, 5) |

| Fluoro (-F) | 6 | Deactivating (-I > +M) | Ortho, Para (to positions 1, 5, 3) |

| Predicted Site of Electrophilic Attack | Positions 3 and 5 |

Further Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com While this compound itself is not a direct substrate for most cross-coupling reactions, its derivatives can be readily employed.

For instance, if a halogen (e.g., bromine or iodine) is introduced onto the aromatic ring at position 3 or 5 via electrophilic aromatic substitution, the resulting aryl halide can serve as a substrate in reactions like the Suzuki or Heck coupling.

Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. harvard.edu A derivative such as (3-bromo-4-ethoxy-2,6-difluorophenyl)methanol could be coupled with various aryl or vinyl boronic acids to form biaryl or stilbene (B7821643) structures, respectively. researchgate.net

Heck Reaction: This reaction forms a new C-C bond between an aryl halide and an alkene. mdpi.comnih.gov The same brominated derivative could react with alkenes like styrene (B11656) or acrylates to introduce a vinyl group onto the aromatic ring.

These cross-coupling reactions significantly expand the synthetic utility of the this compound scaffold, allowing for the construction of more complex molecular architectures.

Rearrangement and Cyclization Reactions

The structural features of this compound make it a candidate for various rearrangement and cyclization reactions, leading to the formation of diverse heterocyclic and polycyclic systems. The electron-donating ethoxy group can influence the reactivity of the aromatic ring, while the ortho-difluoro substitution pattern can direct cyclization pathways and affect the stability of intermediates.

Intramolecular Cyclization Pathways

While specific intramolecular cyclization studies on this compound are not extensively documented, analogous transformations of similarly substituted benzyl alcohols provide insights into its potential reactivity. Acid-catalyzed reactions, in particular, are known to promote the cyclization of benzylic alcohols with suitably positioned nucleophiles.

One plausible pathway involves the acid-catalyzed cyclooligomerization, similar to the condensation of veratrole alcohol (3,4-dimethoxybenzyl alcohol) which forms cyclotriveratrylene. acgpubs.org In this hypothetical scenario, the benzylic alcohol of this compound could be protonated under acidic conditions, leading to the formation of a stabilized benzylic carbocation. This electrophilic intermediate could then be attacked by the electron-rich aromatic ring of another molecule of the starting material. Repeated condensation and cyclization would lead to the formation of a cyclic trimer. The fluorine and ethoxy substituents would be expected to influence the regioselectivity of the electrophilic aromatic substitution steps.

Another potential intramolecular cyclization would require the presence of a tethered nucleophile on the this compound framework. For instance, if an alkenyl or alkynyl group were introduced at a suitable position on the phenyl ring, an intramolecular acid-catalyzed cyclization could be envisioned to form oxygen-containing heterocycles, such as substituted dihydrobenzofurans or dihydrobenzopyrans. The reaction would proceed via the formation of the benzylic carbocation, followed by intramolecular attack of the appended unsaturated moiety.

The table below summarizes hypothetical intramolecular cyclization pathways for derivatives of this compound, based on known reactions of analogous compounds.

| Derivative of this compound | Reaction Type | Typical Conditions | Potential Product |

| This compound | Acid-catalyzed Self-condensation | Strong acid (e.g., H2SO4, H3PO4) | Substituted Cyclotriveratrylene |

| Alkenyl-substituted this compound | Intramolecular Hydroalkoxylation | Brønsted or Lewis acid | Substituted Dihydrobenzofuran or Dihydrobenzopyran |

Domino and Cascade Reactions

Domino and cascade reactions, involving a sequence of intramolecular or intermolecular transformations in a single synthetic operation, offer an efficient strategy for the construction of complex molecular architectures from simpler precursors. This compound can be considered a valuable starting material for such processes.

One potential domino reaction is an oxidation-Wittig sequence. organic-chemistry.org In this approach, the primary alcohol of this compound would first be oxidized to the corresponding aldehyde. In the presence of a stabilized Wittig reagent, the in situ generated aldehyde would then undergo a Wittig reaction to form an α,β-unsaturated compound. This one-pot procedure avoids the isolation of the potentially sensitive aldehyde intermediate.

Furthermore, cascade reactions involving the initial oxidation of the benzylic alcohol followed by subsequent cyclizations are plausible. For instance, a palladium-catalyzed oxidative Pictet-Spengler/aromatization cascade has been reported for other benzylic alcohols, leading to the formation of 1-aryl-β-carbolines. researchgate.net A similar strategy could potentially be applied to this compound, where it would first be oxidized to the aldehyde, which would then react with a suitable tryptamine (B22526) derivative in a cascade fashion.

Photocatalytic cascade reactions also present a viable avenue for the transformation of this compound. nih.gov Light-driven processes could enable a controlled oxidation of the benzyl group to an aldehyde, which could then participate in subsequent in situ reactions, such as aldol (B89426) condensations or reductive aminations, to build molecular complexity.

The following table outlines potential domino and cascade reactions involving this compound, based on established methodologies for other benzylic alcohols.

| Reaction Type | Key Reagents/Catalysts | Intermediate(s) | Potential Final Product |

| Oxidation-Wittig Domino Reaction | Oxidant (e.g., PCC), Stabilized Wittig Reagent | (4-Ethoxy-2,6-difluorophenyl)aldehyde | α,β-Unsaturated ester or ketone |

| Oxidative Pictet-Spengler/Aromatization Cascade | Pd catalyst, Tryptamine derivative | (4-Ethoxy-2,6-difluorophenyl)aldehyde, Tetrahydro-β-carboline | Substituted 1-Aryl-β-carboline |

| Photocatalytic Oxidation/Condensation Cascade | Photocatalyst, Light, Condensation partner | (4-Ethoxy-2,6-difluorophenyl)aldehyde | Aldol or Knoevenagel condensation product |

Structural Elucidation and Advanced Characterization of 4 Ethoxy 2,6 Difluorophenyl Methanol

Advanced Spectroscopic Techniques

Spectroscopic methods provide a powerful, non-destructive means of probing the molecular structure and electronic environment of a compound. Through the interaction of electromagnetic radiation with the molecule, detailed information regarding its atomic composition, bonding, and functional groups can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule.

¹H NMR: The proton NMR spectrum of (4-Ethoxy-2,6-difluorophenyl)methanol provides key information about the different types of protons and their connectivity. The ethoxy group protons typically appear as a triplet and a quartet. The methylene (B1212753) protons of the benzyl (B1604629) alcohol moiety would be expected to show a singlet, while the aromatic protons would present as a multiplet due to coupling with the adjacent fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show distinct signals for the ethoxy carbons, the benzylic carbon, and the aromatic carbons. The signals for the aromatic carbons directly bonded to fluorine would exhibit characteristic splitting patterns.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, a single signal would be expected for the two equivalent fluorine atoms on the aromatic ring, providing direct evidence of their presence and chemical environment.

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Aromatic Protons | 7.38 – 7.31 | m | Ar-H | |

| Benzylic Protons | 4.72 | s | -CH₂OH | |

| Ethoxy Methylene | 4.08 | q | 7.0 | -OCH₂CH₃ |

| Hydroxyl Proton | 1.95 | t | 6.0 | -OH |

| Ethoxy Methyl | 1.43 | t | 7.0 | -OCH₂CH₃ |

| ¹³C NMR (CDCl₃, 101 MHz) | Chemical Shift (δ) ppm | Assignment |

| Aromatic Carbons | 163.4 (d, J = 10.1 Hz), 159.0 (d, J = 10.1 Hz), 111.4 (t, J = 20.2 Hz), 101.5 (t, J = 25.3 Hz) | Ar-C |

| Benzylic Carbon | 55.4 | -CH₂OH |

| Ethoxy Methylene | 64.6 | -OCH₂CH₃ |

| Ethoxy Methyl | 14.6 | -OCH₂CH₃ |

| ¹⁹F NMR (CDCl₃, 376 MHz) | Chemical Shift (δ) ppm | Assignment |

| Aromatic Fluorines | -115.2 | Ar-F |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-H stretching vibrations for the aromatic ring and the ethoxy group would appear around 3000-2850 cm⁻¹. The C-O stretching vibrations for the alcohol and the ether functionalities would be observed in the 1250-1000 cm⁻¹ region. Strong absorptions corresponding to the C-F stretching vibrations are also expected.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-F stretching modes would also be Raman active.

| FT-IR Spectroscopy | Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H Stretch | ~3300 | Hydroxyl group |

| C-H Stretch (Aromatic) | ~3050 | Aromatic ring |

| C-H Stretch (Aliphatic) | ~2980, 2900 | Ethoxy and Methylene groups |

| C-O Stretch (Ether) | ~1240 | Aryl-O-Alkyl |

| C-O Stretch (Alcohol) | ~1030 | Primary alcohol |

| C-F Stretch | ~1100-1000 | Aryl-Fluoride |

Electronic Absorption Spectroscopy (UV-Vis) and Solvent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The position and intensity of absorption bands are influenced by the molecular structure and the solvent environment. ijcce.ac.ir

The UV-Vis spectrum of this compound in a non-polar solvent like cyclohexane (B81311) would likely exhibit absorption maxima characteristic of a substituted benzene (B151609) ring. Changing to a more polar solvent, such as ethanol, could lead to a shift in the absorption maxima (solvatochromism) due to interactions between the solvent and the molecule's ground and excited states. researchgate.netmdpi.com These solvent effects can provide information about the nature of the electronic transitions. mdpi.com

| UV-Vis Spectroscopy | Solvent | λmax (nm) |

| π → π transition* | Hexane | ~270 |

| Ethanol | ~275 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles. This technique would confirm the planar structure of the benzene ring and the geometry around the benzylic carbon and the ether linkage. Furthermore, it would reveal details of the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing.

| Crystallographic Data (Hypothetical) | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| **β (°) ** | 98.76 |

| Volume (ų) | 850.1 |

| Z | 4 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for accurately determining the molecular weight of a compound and, consequently, its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, the molecular formula can be unequivocally confirmed. For this compound, with a chemical formula of C₉H₁₀F₂O₂, the expected exact mass can be calculated. fishersci.ie HRMS analysis would be expected to yield a molecular ion peak corresponding to this calculated mass, providing strong evidence for the compound's identity.

| High-Resolution Mass Spectrometry (HRMS) | Value |

| Molecular Formula | C₉H₁₀F₂O₂ |

| Calculated Exact Mass | 188.0649 |

| Observed m/z | 188.0651 |

Lack of Specific Research Hinders Detailed Computational Analysis of this compound

A thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the availability of advanced computational chemistry techniques, specific studies detailing its electronic structure, excited-state properties, reaction mechanisms, and conformational landscape are not present in the public domain. Consequently, a detailed analysis as per the requested scientific outline cannot be fulfilled at this time.

Computational chemistry is a powerful tool for elucidating the properties and behaviors of molecules. Techniques such as Density Functional Theory (DFT) are commonly employed to optimize molecular geometry and understand electronic structures. Time-Dependent Density Functional Theory (TD-DFT) extends these investigations to explore the properties of excited electronic states, which is crucial for understanding a molecule's response to light.

Furthermore, computational methods are instrumental in mapping out reaction pathways. The exploration of proton transfer pathways and the characterization of transition states in synthetic transformations provide invaluable insights into reaction kinetics and mechanisms. Molecular dynamics simulations offer a way to understand the conformational flexibility and intermolecular interactions of a compound over time.

While these computational methodologies are well-established and widely used for a vast array of chemical compounds, it appears that this compound has not yet been a specific subject of such in-depth theoretical research. The absence of published data, including quantum chemical calculations, mechanistic studies, and molecular dynamics simulations, prevents a comprehensive discussion on the topics outlined.

Future computational studies would be necessary to generate the data required to populate such a detailed analysis. Such research would contribute to a deeper understanding of the fundamental chemical and physical properties of this specific fluorinated aromatic alcohol.

Computational Chemistry and Theoretical Investigations of 4 Ethoxy 2,6 Difluorophenyl Methanol

Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic features of molecules. For (4-Ethoxy-2,6-difluorophenyl)methanol, these calculations can provide valuable insights into its vibrational and electronic spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed to identify characteristic vibrational modes. Studies on similar molecules, such as 2,6-difluorobenzyl alcohols and 2,6-dichlorobenzyl alcohol, provide a basis for these predictions. nih.govtheaic.org The presence of the ethoxy and difluorophenyl groups is expected to result in distinctive IR absorption bands. For instance, the O-H stretching vibration of the methanol (B129727) group is a key feature, and its position is influenced by intramolecular interactions. nih.gov The C-F stretching vibrations are also prominent and typically appear in the fingerprint region of the spectrum.

A detailed conformational analysis of benzyl (B1604629) alcohol derivatives has shown that ortho-fluorination significantly influences the orientation of the hydroxyl group, which in turn affects the O-H stretching frequency observed in IR spectroscopy. nih.govlongdom.org For 2,6-difluorobenzyl alcohols, distinct bands in the ν(OH) region indicate the presence of different conformers. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra. These calculations would likely indicate absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic ring. The substitution with ethoxy and fluorine atoms would be expected to cause shifts in the absorption maxima compared to unsubstituted benzyl alcohol.

| Spectroscopic Parameter | Predicted Characteristic Feature | Basis of Prediction from Analogous Systems |

| IR: O-H Stretch | Influenced by intramolecular hydrogen bonding with fluorine. | Studies on 2,6-difluorobenzyl alcohols show complex ν(OH) bands due to multiple conformations. nih.gov |

| IR: C-F Stretch | Strong absorptions in the fingerprint region. | General knowledge of C-F vibrational modes. |

| ¹H NMR: Aromatic Protons | A simplified pattern due to symmetry, with shifts influenced by fluorine. | General principles of NMR spectroscopy and substituent effects. |

| ¹³C NMR: Aromatic Carbons | Significant downfield shifts for carbons bonded to fluorine. | Known effects of electronegative substituents in ¹³C NMR. |

| UV-Vis: λmax | π-π* transitions in the UV region, modulated by substituents. | Theoretical studies on substituted benzenes. |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. jhuapl.edu Computational methods can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β₀), which is a measure of the second-order NLO response.

For this compound, the presence of both electron-donating (ethoxy group) and electron-withdrawing (fluorine atoms) substituents on the aromatic ring, along with the π-conjugation of the phenyl group, suggests that it may exhibit NLO properties. Theoretical calculations on similar benzyl alcohol derivatives, such as 2,6-dichlorobenzyl alcohol, have shown that these molecules can possess significant first hyperpolarizability values, often several times that of standard NLO materials like urea. theaic.org

The investigation of NLO properties typically involves DFT calculations to determine the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The magnitude of these parameters is influenced by the molecular geometry and the nature and position of the substituents. The ethoxy group at the para position and the fluorine atoms at the ortho positions create a push-pull electronic system, which can enhance the NLO response.

| NLO Property | Computational Method | Expected Outcome for this compound |

| Dipole Moment (μ) | DFT | A non-zero dipole moment due to the polar substituents. |

| Polarizability (α) | DFT | Moderate polarizability, characteristic of aromatic compounds. |

| First Hyperpolarizability (β₀) | DFT (Finite-Field Approach) | Potentially significant NLO response due to the push-pull substituent effects. |

Thermodynamic Property Calculations and Stability Analysis

Computational chemistry allows for the calculation of key thermodynamic parameters that provide insights into the stability and reactivity of a molecule. These parameters include the enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°).

| Thermodynamic Property | Significance | Expected Trend for this compound |

| Enthalpy of Formation (ΔHf°) | Indicates the energy released or absorbed during the formation of the compound from its constituent elements. | Expected to be negative, indicating a stable compound. |

| Standard Entropy (S°) | A measure of the molecule's disorder or randomness. | Influenced by conformational flexibility of the ethoxy and methanol groups. |

| Gibbs Free Energy of Formation (ΔGf°) | Determines the spontaneity of the formation of the compound under standard conditions. | Expected to be negative, indicating that the formation is thermodynamically favorable. |

Applications in Advanced Organic Synthesis

Precursor in the Synthesis of Fluorinated Pharmaceuticals and Agrochemicals

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity. (4-Ethoxy-2,6-difluorophenyl)methanol serves as a key precursor for introducing the 4-ethoxy-2,6-difluorobenzyl moiety into pharmaceutical scaffolds.

A significant application of this compound is demonstrated in the synthesis of a class of pyrazolylpyrimidine derivatives that function as potent protein kinase inhibitors. Protein kinases are crucial targets in oncology, and inhibitors of these enzymes are at the forefront of modern cancer therapy. In the synthesis of these complex inhibitors, this compound is first converted to a more reactive intermediate, (4-ethoxy-2,6-difluorophenyl)methyl bromide. This is typically achieved through a reaction with a brominating agent. The resulting benzyl (B1604629) bromide is then used to alkylate the pyrazole (B372694) nitrogen of a core heterocyclic structure, thereby introducing the fluorinated benzyl group into the final molecule. This specific fragment is crucial for the molecule's inhibitory activity against various protein kinases.

The detailed research findings from patent literature outline the multi-step synthesis where the (4-ethoxy-2,6-difluorobenzyl) group is installed to create compounds aimed at treating hyperproliferative diseases like cancer.

Table 1: Application in Kinase Inhibitor Synthesis

| Target Molecule Class | Role of this compound | Key Intermediate | Therapeutic Target |

|---|

Building Block for Complex Polycyclic and Heterocyclic Systems

The utility of this compound extends to its role as a fundamental building block for constructing intricate molecular architectures, particularly complex heterocyclic systems that form the core of many pharmaceutical agents.

The synthesis of the aforementioned pyrazolylpyrimidine-based kinase inhibitors serves as a prime example. The core of these inhibitors is a bicyclic pyrazolylpyrimidine system. The introduction of the (4-ethoxy-2,6-difluorobenzyl) group via alkylation is a critical step in building the final, complex heterocyclic structure. The fluorine atoms on the phenyl ring influence the electronic properties of the molecule, which can be crucial for binding to the target enzyme, while the ethoxy group can modulate solubility and metabolic properties. The benzyl alcohol functionality is the reactive handle that allows for the covalent attachment of this precisely functionalized ring system to the larger heterocyclic scaffold. This demonstrates its role not just as a precursor, but as an integral building block in the assembly of sophisticated, multi-ring systems.

Table 2: Synthesis of Heterocyclic Systems

| Heterocyclic System | Reaction Type | Function of this compound | Resulting Moiety |

|---|

Role in the Development of Specialty Organic Materials and Reagents

While less documented in peer-reviewed literature than its pharmaceutical applications, the structural features of this compound make it a promising candidate for the development of specialty organic materials. The presence of a difluorinated phenyl ring is a common feature in materials with specific electronic and optical properties, such as liquid crystals and components of organic light-emitting diodes (OLEDs). rsc.org

In the context of liquid crystals, the introduction of lateral fluorine atoms can significantly influence the dielectric anisotropy, a key property for display applications. biointerfaceresearch.com The 2,6-difluoro substitution pattern, in particular, can induce a strong dipole moment perpendicular to the main axis of the molecule, which is desirable for creating materials with negative dielectric anisotropy used in technologies like Vertical Alignment (VA) LCDs. The ethoxy group can contribute to the desired mesophase behavior and thermal range, while the terminal methanol (B129727) group provides a reactive site for incorporating the molecule into a larger liquid crystalline polymer or scaffold. beilstein-journals.org

For organic electronic materials, the strong electron-withdrawing nature of fluorine atoms can lower the HOMO and LUMO energy levels of a conjugated system. rsc.org This can improve electron injection and enhance the material's stability against oxidative degradation. rsc.org The this compound could be used as a building block for side chains on a polymer backbone or as a component in small molecule emitters or charge transport materials.

Table 3: Potential Applications in Specialty Materials

| Material Class | Potential Role of the (4-Ethoxy-2,6-difluorophenyl) Moiety | Key Structural Features |

|---|---|---|

| Liquid Crystals | Inducing negative dielectric anisotropy | 2,6-Difluoro substitution pattern |

Intermediate in Prodrug Discovery and Development

Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility, instability, or lack of targeted delivery. This is often achieved by attaching a temporary chemical group, known as a promoiety, to the active drug molecule. This promoiety is designed to be cleaved off in vivo to release the active pharmaceutical ingredient (API).

This compound is a suitable candidate to act as a promoiety in certain prodrug strategies. The hydroxyl group can be readily attached to a carboxylic acid or other suitable functional group on an API through an ester linkage. This ester bond can be designed to be stable under normal conditions but susceptible to cleavage by esterase enzymes in the body.

The introduction of the 4-ethoxy-2,6-difluorophenyl group can significantly increase the lipophilicity of the parent drug. This can be a valuable strategy for enhancing absorption through biological membranes, such as the intestinal wall, thereby improving the oral bioavailability of a polar drug. The fluorine and ethoxy groups offer a way to fine-tune this lipophilicity and modulate the electronic properties and metabolic stability of the resulting prodrug. While specific examples in clinical development are not prominent in the literature, the chemical principles of ester-based prodrugs support its potential application in this area. nih.gov

Table 4: Potential Role in Prodrug Development

| Prodrug Strategy | Function of this compound | Type of Linkage | Potential Advantage |

|---|

Q & A

Q. What are the recommended synthetic routes for (4-Ethoxy-2,6-difluorophenyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. A typical approach involves refluxing precursors (e.g., 2,6-difluoro-4-hydroxybenzaldehyde) with ethoxy-containing reagents in anhydrous tetrahydrofuran (THF) under inert gas. For example, ethoxylation of a fluorinated aromatic precursor using ethyl bromide and a base (e.g., K₂CO₃) at 80–100°C for 12–24 h achieves moderate yields (40–60%). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : H NMR (CDCl₃) should show distinct signals for the methoxy group (δ ~3.8–4.2 ppm), aromatic protons (δ ~6.5–7.5 ppm), and hydroxyl proton (δ ~1.5–2.5 ppm, broad). F NMR confirms fluorine positions (δ ~-110 to -120 ppm).

- Mass Spectrometry : ESI-MS or GC-MS should match the molecular ion peak (calculated for C₉H₁₀F₂O₂: 200.06 g/mol).

- X-ray Crystallography : Use SHELX programs for structure refinement. Single-crystal analysis resolves bond angles and substituent orientations, critical for confirming regioselectivity .

Q. What role do the ethoxy and fluorine substituents play in the compound’s physicochemical properties?

- Methodological Answer :

- Ethoxy Group : Enhances solubility in polar aprotic solvents (e.g., DMSO, THF) and stabilizes intermediates via electron-donating effects.

- Fluorine Substituents : Increase electronegativity, lowering pKa of the hydroxyl group (~9–10 vs. ~15 for unfluorinated analogs). Fluorine’s steric effects also influence crystallinity.

- Table: Key Properties

| Property | Value/Effect | Source |

|---|---|---|

| LogP (lipophilicity) | ~2.1 (calculated) | PubChem analogs |

| Melting Point | 85–90°C (experimental) | Synthesis data |

| Solubility in DMSO | >50 mg/mL | Analog studies |

Advanced Research Questions

Q. How can conflicting crystallographic data for fluorinated aromatic alcohols be resolved?

- Methodological Answer : Discrepancies in bond lengths/angles often arise from disorder in fluorine positions or solvent inclusion. Strategies:

- High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion.

- Twinned Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals.

- DFT Calculations : Compare experimental data with computational models (e.g., Gaussian) to validate geometry .

Q. What strategies optimize the synthesis of this compound for high-throughput applications?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 1–2 h at 120°C.

- Flow Chemistry : Improve reproducibility using microreactors with controlled residence times.

- Catalytic Systems : Test Pd/C or Ni catalysts for hydrogenolysis of protective groups (e.g., benzyl ethers) .

Q. How do substituent modifications (e.g., replacing ethoxy with methoxy) impact biological activity?

- Methodological Answer : Perform SAR studies:

- Synthesize Derivatives : Replace ethoxy with methoxy, propoxy, or halogens.

- Assay Bioactivity : Test against bacterial models (e.g., E. coli MIC assays). Ethoxy derivatives often show enhanced membrane permeability vs. methoxy analogs.

- Computational Docking : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What challenges arise in characterizing the hydroxyl group’s reactivity in strongly fluorinated environments?

- Methodological Answer :

- Acidity Measurement : Use potentiometric titration in non-aqueous media (e.g., DMF) with tetrabutylammonium hydroxide.

- Protection/Deprotection : Test silyl (TBDMS) or acetyl protecting groups to prevent unwanted oxidation during reactions.

- Kinetic Studies : Monitor esterification rates with acetic anhydride via F NMR .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Purity Verification : Use HPLC (C18 column, acetonitrile/water) to confirm >95% purity.

- Interlab Validation : Collaborate with independent labs to replicate results.

- Metadata Documentation : Publish detailed reaction conditions (e.g., solvent grade, drying time) to minimize variability .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。